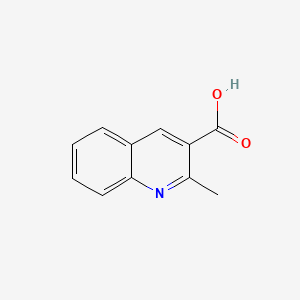

Ácido 2-metilquinolina-3-carboxílico

Descripción general

Descripción

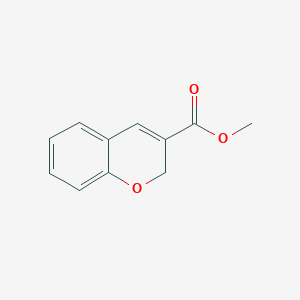

2-Methylquinoline-3-carboxylic acid is a chemical compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. It features a quinoline core structure with a methyl group attached to the second carbon and a carboxylic acid moiety at the third carbon position. This compound is of interest due to its potential applications in pharmaceuticals, materials science, and as a building block in organic synthesis.

Synthesis Analysis

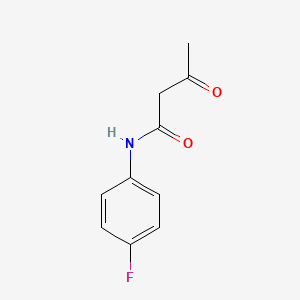

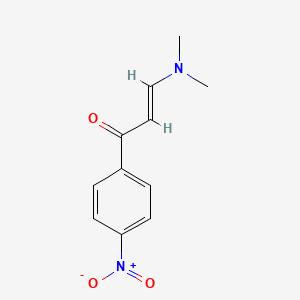

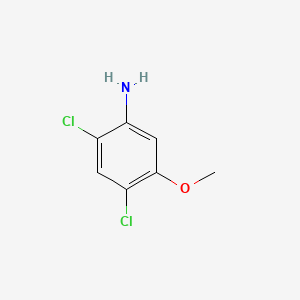

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the reaction of methyl 3-(arylamino)acrylates with hydrogen iodide can produce 1,2-dihydroquinoline-3-carboxylic acid derivatives, which are structurally related to 2-methylquinoline-3-carboxylic acid . Another related synthesis involves the Pictet-Spengler reaction on substituted tyrosine to produce tetrahydroisoquinoline carboxylic acids . Additionally, a series of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives can be synthesized via a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate . These methods highlight the versatility of synthetic approaches to quinoline derivatives.

Molecular Structure Analysis

The molecular structure of 2-methylquinoline-3-carboxylic acid and its derivatives can be characterized by various spectroscopic techniques. For example, the crystal structures of cocrystals/salts assembled from 2-methylquinoline with different carboxylic acids have been studied using X-ray diffraction analysis, revealing the presence of hydrogen bonding interactions that contribute to the formation of 1D–3D frameworks . Similarly, the synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives has been characterized by NMR, IR, and single crystal X-ray diffraction techniques, providing insights into the molecular structure and intermolecular interactions .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. For instance, the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids involves the synthesis of an amino intermediate followed by a halogenation reaction according to the Sandmeyer reaction . Additionally, 2-substituted quinoline carboxylic acids can be synthesized through the reaction of acyl- and aroylpyruvic acids with amines, demonstrating the reactivity of the quinoline ring system10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylquinoline-3-carboxylic acid derivatives can be influenced by their molecular structure. The presence of substituents on the quinoline ring can affect properties such as melting points, solubility, and reactivity. For example, the study of hydrogen-bonded supramolecular frameworks in organic acid-base adducts of 2-methylquinoline with various carboxylic acids provides insights into the role of weak interactions in determining the physical properties of these compounds . Additionally, the antibacterial activities of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids highlight the influence of molecular structure on biological properties .

Aplicaciones Científicas De Investigación

Química orgánica industrial y sintética

La quinolina, que incluye el ácido 2-metilquinolina-3-carboxílico, se ha convertido en un compuesto heterocíclico esencial debido a sus versátiles aplicaciones en los campos de la química orgánica industrial y sintética . Es un andamiaje vital para los compuestos líderes en el descubrimiento de fármacos .

Descubrimiento de fármacos

La quinolina es una plantilla central en el diseño de fármacos debido a su amplio espectro de bioactividad . Esto convierte al ácido 2-metilquinolina-3-carboxílico en un posible candidato para el descubrimiento de fármacos .

Química medicinal

La quinolina y sus derivados, incluido el ácido 2-metilquinolina-3-carboxílico, tienen enormes beneficios en la investigación de química medicinal . Se utilizan en el desarrollo de nuevos fármacos .

Actividades biológicas y farmacéuticas

La quinolina y sus análogos se han sintetizado para actividades biológicas y farmacéuticas . El ácido 2-metilquinolina-3-carboxílico, al ser un derivado de la quinolina, también puede tener potencial en estas áreas .

Investigación del cáncer

Algunos compuestos similares al ácido 2-metilquinolina-3-carboxílico han mostrado potencial en diversas aplicaciones, incluida la investigación del cáncer. Por lo tanto, es posible que el ácido 2-metilquinolina-3-carboxílico también pueda utilizarse en este campo.

Sonda fluorescente

Ciertos compuestos similares al ácido 2-metilquinolina-3-carboxílico se han utilizado como sondas fluorescentes. Esto sugiere que el ácido 2-metilquinolina-3-carboxílico podría utilizarse potencialmente en aplicaciones similares.

Safety and Hazards

Direcciones Futuras

Quinoline and its derivatives, including 2-Methylquinoline-3-carboxylic acid, have become essential compounds due to their versatile applications in various fields . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry . Therefore, future research may focus on further exploring the potential applications of these compounds in different areas of science and technology.

Mecanismo De Acción

Target of Action

Quinoline derivatives, a class to which this compound belongs, are known to have versatile applications in medicinal chemistry .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to a range of effects

Biochemical Pathways

Quinoline derivatives are known to influence various biochemical pathways, but the specific pathways influenced by this compound require further investigation .

Result of Action

Some quinoline derivatives have been shown to exhibit anti-inflammatory, analgesic, antimicrobial, and antifungal activities .

Análisis Bioquímico

Biochemical Properties

2-Methylquinoline-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can form salts with acids and participate in both electrophilic and nucleophilic substitution reactions . These interactions are crucial for its function in biochemical pathways, where it may act as an inhibitor or activator of specific enzymes, thereby influencing the overall metabolic processes.

Cellular Effects

The effects of 2-Methylquinoline-3-carboxylic acid on cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression that can alter cellular behavior . Additionally, its impact on cellular metabolism can result in variations in metabolite levels, which are essential for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, 2-Methylquinoline-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction is critical for its role in regulating biochemical pathways. Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are essential for understanding the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylquinoline-3-carboxylic acid can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to a decrease in its efficacy . Additionally, long-term exposure to 2-Methylquinoline-3-carboxylic acid in in vitro or in vivo studies has revealed potential changes in cellular behavior, which are crucial for understanding its overall impact.

Dosage Effects in Animal Models

The effects of 2-Methylquinoline-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

2-Methylquinoline-3-carboxylic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that are crucial for its metabolism. For instance, it can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-Methylquinoline-3-carboxylic acid within cells and tissues are critical for its function. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its overall activity and efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Methylquinoline-3-carboxylic acid is important for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYKQNAKEPRCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363244 | |

| Record name | 2-Methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

635-79-0 | |

| Record name | 2-Methyl-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-3-QUINOLINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most efficient method for esterification of 2-Methylquinoline-3-carboxylic acid?

A1: Research indicates that using concentrated H2SO4 as a catalyst in ethanol solvent provides optimal results. [, ] A reaction ratio of 1.0 mmol 2-Methylquinoline-3-carboxylic acid : 1.0 mL ethanol : 0.2 mL concentrated H2SO4 for 2 hours yielded the ester product at 68.1%. This method offers advantages like reduced reaction time and improved yield compared to other methods. [, ]

Q2: How does 2-Methylquinoline-3-carboxylic acid react with thionyl chloride?

A2: Instead of a typical acid chloride formation, reacting 2-Methylquinoline-3-carboxylic acid with thionyl chloride yields a dichlorothiolactone. [] This unexpected product highlights the unique reactivity of this compound. []

Q3: Are there any known applications of 2-Methylquinoline-3-carboxylic acid derivatives in the food industry?

A3: Yes, a specific derivative, 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid, is utilized as a flavor modifier in certain food categories. [] Extensive safety evaluations, including a 90-day dietary study in rats, determined that this derivative poses no safety concerns at the estimated dietary exposure levels. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Iodoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B1301459.png)

![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)

![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)